molecular formula C44H80N2O15 B1221039 Megalomicin A CAS No. 28022-11-9

Megalomicin A

Cat. No.: B1221039
CAS No.: 28022-11-9
M. Wt: 877.1 g/mol
InChI Key: LRWRQTMTYVZKQW-UHFFFAOYSA-N
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Description

Megalomicin A is a therapeutically diverse compound with antiparasitic, antiviral, and antibacterial properties. It is produced by the actinomycete Micromonospora megalomicea and is structurally related to the well-known macrolide antibiotic erythromycin. The key difference lies in the addition of a unique deoxyamino sugar, megosamine, to the C-6 hydroxyl group of erythromycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Megalomicin A is synthesized through a series of biosynthetic steps involving the transformation of erythromycin. The biosynthetic gene cluster responsible for this compound production has been identified and includes the modular polyketide synthase and the complete pathway for megosamine biosynthesis . The transformation involves the addition of megosamine to erythromycin C or erythromycin D, catalyzed by the sugar transferase MegDI and the helper protein MegDVI .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora megalomicea under controlled conditions. The process includes the optimization of growth media, temperature, pH, and aeration to maximize yield. The compound is then extracted and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Megalomicin A undergoes various chemical reactions, including glycosylation, hydroxylation, and esterification. The glycosylation step involves the addition of megosamine to the macrolide core, while hydroxylation and esterification modify the sugar moieties .

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound, which retains the macrolide core of erythromycin but with additional sugar modifications that enhance its biological activity .

Scientific Research Applications

Megalomicin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Megalomicin A’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

28022-11-9

Molecular Formula

C44H80N2O15

Molecular Weight

877.1 g/mol

IUPAC Name

4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3

InChI Key

LRWRQTMTYVZKQW-UHFFFAOYSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Synonyms

megalomicin A
megalomicin A diphosphate dipotassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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